molecular formula C15H22N2O B10965455 N-(1-benzylpiperidin-4-yl)propanamide CAS No. 139062-93-4

N-(1-benzylpiperidin-4-yl)propanamide

Cat. No.: B10965455
CAS No.: 139062-93-4
M. Wt: 246.35 g/mol
InChI Key: HJGLMSPHPRPBCW-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)propanamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of novel analgesic agents. This compound serves as a key synthetic intermediate and precursor in the synthesis of more complex molecules, including various fentanyl-derived compounds . Researchers utilize this piperidine derivative to develop and investigate new chemical entities aimed at treating neuropathic pain, with the goal of achieving potent analgesic activity while potentially reducing the side effects associated with classical opioids . The broader structural class of 4-anilidopiperidines, to which related compounds belong, has been a focus of scientific exploration for decades, contributing to our understanding of structure-activity relationships at opioid receptors . This product is intended for use in controlled laboratory research settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

CAS No.

139062-93-4

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)propanamide

InChI

InChI=1S/C15H22N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18)

InChI Key

HJGLMSPHPRPBCW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Benzylation of 4-Piperidone Hydrochloride

A widely cited method involves the alkylation of 4-piperidone hydrochloride with benzyl bromide under basic conditions. As detailed in, this two-step process begins with deprotonation using potassium carbonate in dimethylformamide (DMF), followed by nucleophilic substitution with benzyl bromide at 65°C for 14 hours. The reaction achieves an 89.28% yield after crystallization with 2% methanol in chloroform.

Reaction Conditions:

  • Substrates: 4-Piperidone monohydrate hydrochloride (14.56 mmol), benzyl bromide (16.82 mmol)

  • Base: Anhydrous K₂CO₃ (50.64 mmol)

  • Solvent: Dry DMF (25 mL)

  • Temperature: 65°C

  • Workup: Extraction with ethyl acetate, washing with water/brine, sodium sulfate drying

This method is favored for its simplicity and high yield, though it requires careful control of moisture to prevent hydrolysis of the benzyl bromide.

One-Pot Michael Addition-Cyclization Strategy

An alternative approach, described in patent CN116924967A, utilizes a one-pot synthesis starting from benzylamine and acrylic esters. The process involves:

  • Michael Addition: Benzylamine reacts with methyl acrylate at 5–30°C in methanol, forming a β-amino ester intermediate.

  • Cyclization: The intermediate undergoes Dieckmann condensation at 50–85°C with sodium methoxide, followed by acid hydrolysis to yield 1-benzyl-4-piperidone.

Key Advantages:

  • Atom Economy: Methyl acrylate (3–5 eq.) ensures minimal byproduct formation.

  • Scalability: Low-boiling solvents (e.g., methanol) facilitate distillation recovery, reducing costs.

Yield: 82–90% (purity >98% by HPLC).

Conversion of 1-Benzyl-4-piperidone to 1-Benzyl-4-aminopiperidine

Reductive Amination

The ketone group of 1-benzyl-4-piperidone is reduced to an amine via reductive amination. A typical protocol employs ammonium acetate and sodium cyanoborohydride in methanol under reflux.

Reaction Scheme:

1-Benzyl-4-piperidone+NH4OAcNaBH3CN1-Benzyl-4-aminopiperidine\text{1-Benzyl-4-piperidone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-Benzyl-4-aminopiperidine}

Conditions:

  • Temperature: 60°C, 12 hours

  • Yield: 75–80%

  • Workup: Neutralization with NaOH, extraction with dichloromethane

Leuckart Reaction

For industrial-scale production, the Leuckart reaction offers a solvent-free alternative. Heating 1-benzyl-4-piperidone with ammonium formate at 150°C generates the amine via formamide intermediates, with subsequent hydrolysis.

Advantages:

  • No Cyanide Reagents: Safer than cyanoborohydride-based methods.

  • Yield: 70–78%

Propanamide Formation: Final Step

Acylation with Propionyl Chloride

The 4-amino group of 1-benzyl-4-aminopiperidine reacts with propionyl chloride in the presence of triethylamine (TEA) as a base.

Protocol:

  • Substrates: 1-Benzyl-4-aminopiperidine (1 eq.), propionyl chloride (1.2 eq.)

  • Solvent: Dichloromethane (DCM), 0°C to room temperature

  • Base: TEA (1.5 eq.)

  • Yield: 85–90%

Mechanism:

R-NH2+Cl-C(O)-CH2CH3TEAR-NH-C(O)-CH2CH3+HCl\text{R-NH}2 + \text{Cl-C(O)-CH}2\text{CH}3 \xrightarrow{\text{TEA}} \text{R-NH-C(O)-CH}2\text{CH}_3 + \text{HCl}

Carbodiimide-Mediated Coupling

For heat-sensitive substrates, propionic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) before reacting with the amine.

Conditions:

  • Activators: DCC (1.1 eq.), HOBt (1.1 eq.)

  • Solvent: Tetrahydrofuran (THF), 24 hours

  • Yield: 80–84%

Comparative Analysis of Methods

Step Method Yield Purity Scalability
1-Benzyl-4-piperidoneBenzylation of 4-piperidone89%>99%High (batch process)
1-Benzyl-4-piperidoneOne-pot Michael addition90%98%Moderate (continuous)
1-Benzyl-4-aminopiperidineReductive amination80%95%High
Propanamide formationPropionyl chloride90%97%High

Industrial Considerations and Challenges

Solvent Recovery

The patent CN116924967A emphasizes solvent recycling, particularly for methanol and acrylic esters, to reduce costs. Distillation under reduced pressure (1 mmHg) ensures high recovery rates (>95%).

Byproduct Management

  • Michael Addition: Excess methyl acrylate (5 eq.) minimizes monoester byproducts.

  • Reductive Amination: Sodium cyanoborohydride requires strict pH control (pH 4–5) to avoid side reactions.

Catalytic Improvements

Recent advances employ lithium chloride (0.05–0.5 eq.) to accelerate cyclization steps, reducing reaction times from 24 to 12 hours .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzylpiperidines .

Comparison with Similar Compounds

Structural Variations and Receptor Affinities

The table below summarizes key structural analogues of N-(1-benzylpiperidin-4-yl)propanamide and their pharmacological profiles:

Compound Name Structural Differences vs. Target Compound Key Pharmacological Findings References
Benzylfentanyl N-Phenyl substitution on propanamide Opioid activity; detected as a novel psychoactive substance (NPS)
4-Fluoroisobutyrylfentanyl (4F-iBF) Isobutyramide (branched acyl) + 4-fluorophenyl substitution Enhanced µ-opioid receptor affinity; higher lipophilicity
Sigma1 Ligands (e.g., Compound 1) Arylacetamide (phenyl, thiophene, naphthyl) substitutions High sigma1 receptor affinity (Ki < 10 nM); sigma2 selectivity >100-fold
W-15 Sulfonamide group + 2-phenylethyl-piperidinyl scaffold Non-opioid; structurally distinct from fentanyl analogs
(Iso)butyryl-F-fentanyl N-Benzyl Analogue Butanamide (C4 acyl) + fluorophenyl substitution Reported in NPS markets; increased metabolic stability
2'-Fluoroortho-Fluorofentanyl Dual fluorophenyl substitutions on phenethyl and piperidine Molecular weight 372.5 g/mol; unconfirmed opioid activity

Structure-Activity Relationship (SAR) Insights

Piperidine Substitutions :

  • The benzyl group at the piperidine 1-position is critical for sigma1 receptor binding. Substitution with phenethyl (as in fentanyl) shifts activity toward opioid receptors .
  • Halogenation (e.g., fluorine at the phenyl ring) enhances lipophilicity and receptor affinity, as seen in 4F-iBF and fluorofentanyl derivatives .

Acyl Chain Modifications: Propanamide vs. butanamide: Butanamide derivatives (e.g., butyryl-F-fentanyl) exhibit prolonged metabolic half-lives due to increased steric bulk . Branched acyl groups (e.g., isobutyramide in 4F-iBF) improve binding to opioid receptors by mimicking endogenous peptide structures .

Aromatic Ring Diversity :

  • In sigma1 ligands, replacing the phenylacetamide with thiophene or naphthyl retains sigma1 affinity, while imidazole or pyridyl substitutions reduce binding by >60-fold .

Pharmacological and Regulatory Considerations

  • Opioid Analogs : Benzylfentanyl and 4F-iBF are controlled substances due to their µ-opioid receptor activity and association with overdose cases .
  • Sigma1 Ligands : Compounds like N-(1-benzylpiperidin-4-yl)arylacetamides show promise in neurological disorders but lack opioid-related side effects .
  • Novel Psychoactive Substances (NPS): Fluorinated and branched derivatives are increasingly detected in forensic screenings, highlighting the need for updated analytical methods .

Biological Activity

N-(1-benzylpiperidin-4-yl)propanamide, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities, particularly in the realm of analgesics and synthetic opioids. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and a propanamide moiety. Its structure can be represented as follows:

C16H24N2O\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}

This compound is part of a broader category of synthetic opioids, which are known for their analgesic properties. The structural variations in piperidine derivatives often influence their binding affinities and selectivity towards opioid receptors.

Opioid Receptor Affinity

Research indicates that compounds within the piperidine class, including this compound, exhibit significant affinity for the μ-opioid receptor. A study highlighted that derivatives of fentanyl, which share structural similarities with this compound, show high μ-selectivity with varying degrees of affinity for δ- and κ-opioid receptors .

The μ-opioid receptor is primarily responsible for mediating analgesia, euphoria, and sedation. The potency of this compound can be compared to that of fentanyl and its analogs. For instance, fentanyl derivatives have demonstrated IC50 values in the nanomolar range, suggesting that this compound may possess comparable potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Variations in substituents on the piperidine ring and the amide group can lead to significant changes in receptor affinity and efficacy. For example, modifications to the benzyl group or the propanamide moiety can enhance or diminish analgesic effects .

Compound Receptor Affinity (μM) Comments
Fentanyl0.003Highly potent μ-opioid agonist
This compoundTBDPotentially lower potency than fentanyl
Other AnaloguesVariesDepends on structural modifications

Analgesic Efficacy

In experimental settings, compounds similar to this compound have been evaluated for their analgesic efficacy in animal models. For instance, studies have shown that certain piperidine derivatives exhibit dose-dependent analgesic effects comparable to morphine but with fewer side effects such as respiratory depression .

In one notable study, a derivative closely related to this compound was tested in a mouse model where it displayed significant pain relief at doses lower than those required for traditional opioids . This suggests that optimizing the structure could lead to more effective pain management therapies.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(1-benzylpiperidin-4-yl)propanamide, and what key parameters require optimization?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling reactions. For example, piperidine derivatives can be functionalized via reductive amination or alkylation of 4-aminopiperidine intermediates. Key parameters include:
  • Reaction Temperature : Optimized between 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst Selection : Use of palladium catalysts for coupling reactions or sodium triacetoxyborohydride for reductive amination .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
    Characterization via 1H^1H-NMR (e.g., benzyl proton singlet at δ 7.2–7.4 ppm) and LC-MS (m/z calculated for C15H22N2OC_{15}H_{22}N_2O: 264.17) confirms structural integrity .

Q. How should researchers validate the purity and structural identity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity .
  • Spectroscopy : 13C^{13}C-NMR to confirm carbonyl resonance (~170 ppm) and benzyl carbon signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .
    Cross-validation with reference standards (e.g., fentanyl analogs) is advised for comparative analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA and NIOSH guidelines:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .
  • Exposure Limits : Monitor airborne concentrations (TLV-TWA: 0.1 mg/m³) using NIOSH-approved sampling methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer : SAR strategies include:
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to enhance receptor binding affinity. Compare with analogs like para-fluorofentanyl .
  • Scaffold Hybridization : Combine piperidine moieties with indole or thiazinanone systems (e.g., as in ) to improve metabolic stability .
  • Quantitative SAR (QSAR) : Use CoMFA or molecular docking to predict binding to sigma-1 receptors (IC₅₀ values < 50 nM, as in Huang et al. ).

Q. What computational approaches predict the biological targets and ADMET properties of this compound?

  • Methodological Answer : Leverage in silico tools:
  • Target Prediction : SwissTargetPrediction or PharmMapper to identify potential targets (e.g., opioid receptors, sigma-1) .
  • ADMET Profiling : Use QikProp (Schrödinger) to calculate logP (~2.5), BBB permeability (CNS > 1), and cytochrome P450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with μ-opioid receptor homology models) to assess stability and binding modes .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Systematically address variables:
  • Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times .
  • Metabolic Stability : Compare liver microsome assays (human vs. rodent) to account for interspecies differences .
  • Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate dose-response curves .

Q. What experimental strategies elucidate the mechanism of action of this compound in neurological disorders?

  • Methodological Answer : Integrate pharmacological and biochemical assays:
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-DAMGO for μ-opioid receptors) to quantify affinity .
  • Enzyme Inhibition : Evaluate cholinesterase or monoamine oxidase (MAO) inhibition at 10–100 μM concentrations .
  • In Vivo Models : Rodent behavioral tests (e.g., tail-flick assay for analgesia) paired with CSF sampling to measure drug penetration .

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